N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C19H13ClN2O3S |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H13ClN2O3S/c1-9-5-12-14(23)8-16(25-15(12)6-10(9)2)18(24)22-19-21-13-4-3-11(20)7-17(13)26-19/h3-8H,1-2H3,(H,21,22,24) |
InChI Key |
OWSZDQPNDUYOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Chloro-1,3-Benzothiazol-2-Amine
This intermediate is synthesized via cyclization of 2-amino-5-chlorobenzenethiol with cyanogen bromide (BrCN) in an acidic medium. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the electrophilic carbon of BrCN, followed by intramolecular cyclization to form the benzothiazole ring. Typical conditions involve refluxing in ethanol at 80°C for 6–8 hours, yielding 70–75% of the product. The structure is confirmed via ¹H NMR (δ 7.45–7.55 ppm for aromatic protons) and LC-MS (m/z = 184.6 [M+H]⁺).
Synthesis of 6,7-Dimethyl-4-Oxo-4H-Chromene-2-Carboxylic Acid
The chromene core is constructed using a Pechmann condensation between 5,6-dimethylresorcinol and ethyl acetoacetate in the presence of concentrated sulfuric acid. This reaction forms the chromene ring via acid-catalyzed cyclodehydration, with the methyl groups at positions 6 and 7 introduced by the resorcinol derivative. The resulting ethyl ester is hydrolyzed under basic conditions (NaOH, ethanol/H₂O) to yield the carboxylic acid. Key characterization data include IR spectroscopy (C=O stretch at 1720 cm⁻¹) and ¹³C NMR (δ 164.2 ppm for the carbonyl carbon).
Amide Bond Formation
The final step involves coupling the benzothiazole amine with the chromene carboxylic acid using carbodiimide-based coupling agents .
Reaction Conditions and Reagents
A mixture of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid (1.0 equiv), 6-chloro-1,3-benzothiazol-2-amine (1.2 equiv), and N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equiv) is stirred in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by room temperature for 12 hours. The reaction is monitored via TLC (silica gel, eluent: ethyl acetate/hexane 1:1), showing complete consumption of the acid (Rf = 0.3) and formation of the product (Rf = 0.6).
Workup and Purification
The crude product is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated under reduced pressure. Purification via column chromatography (silica gel, gradient elution with 30–50% ethyl acetate in hexane) yields the title compound as a pale-yellow solid (55–60% yield).
Optimization of Synthetic Parameters
Critical factors influencing yield and purity include:
Solvent Selection
Polar aprotic solvents like DMF or DCM are preferred for their ability to dissolve both intermediates and facilitate carbodiimide activation. DCM offers advantages in easier workup, while DMF may enhance reaction rates at the cost of lower yields due to side reactions.
Temperature and pH Control
Maintaining a low temperature (0–5°C) during the initial coupling phase minimizes side reactions such as epimerization or hydrolysis. Neutral pH conditions (achieved by adding N-hydroxysuccinimide (HOSu) as an additive) further improve amide bond formation efficiency.
Analytical Characterization
The final product is characterized using:
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 6H, CH₃), 6.85 (s, 1H, chromene H-3), 7.45–7.60 (m, 2H, benzothiazole H-4/H-5), 8.10 (s, 1H, benzothiazole H-7), 10.25 (s, 1H, NH).
-
HRMS : m/z calculated for C₁₉H₁₃ClN₂O₃S [M+H]⁺: 385.0412, found: 385.0415.
-
HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Routes
| Method | Solvent | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM/DCC | Dichloromethane | DCC | 55–60 | 98 |
| DMF/EDC·HCl | DMF | EDC·HCl | 50–55 | 95 |
| THF/DMAP | THF | DCC/DMAP | 45–50 | 92 |
The DCM/DCC method is optimal, balancing yield and purity while minimizing side products.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare the target compound with three analogs (BH52245, BH52249, and BH52251) from the same chemical family, as detailed in the Product Index . A fourth analog (6,8-dimethyl isomer) is also discussed for positional isomerism effects.
Table 1: Structural and Physicochemical Comparison
Key Findings
Heterocyclic Ring Modifications: The benzothiazole ring in the target compound (vs. The chloro substituent further augments electrophilicity, which could improve binding affinity in enzyme-active sites .
Substituent Positioning :
- The 6,7-dimethyl configuration on the chromene core (target compound) creates a sterically hindered environment compared to the 7,8-dimethyl isomer (BH52245). This may influence conformational flexibility and intermolecular interactions, such as hydrogen bonding or van der Waals forces .
- The 6,8-dimethyl isomer (CAS: 873681-92-6) shares the same molecular formula as the target compound but exhibits distinct crystallographic properties due to altered hydrogen-bonding networks, as inferred from graph set analysis principles .
Functional Group Trade-offs :
- BH52251 lacks sulfur and incorporates a flexible propoxy chain, reducing molecular rigidity and likely diminishing thermal stability compared to sulfur-containing analogs .
Research Implications
- The target compound’s chloro-benzothiazole and 6,7-dimethyl-chromene motifs synergize to balance lipophilicity and structural rigidity, making it a promising scaffold for drug discovery.
- Comparative data suggest that minor structural changes (e.g., substituent position, heteroatom substitution) significantly alter physicochemical profiles, underscoring the need for precise synthetic control in lead optimization .
Notes on Evidence Utilization
- Structural and molecular data were derived from the Product Index , while isomer-specific insights were inferred from a related compound’s physicochemical profile .
- Hydrogen-bonding and crystallographic trends were extrapolated from general principles in supramolecular chemistry .
- Experimental biological data were absent in the provided evidence; further studies are required to correlate structural features with functional outcomes.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 355.8 g/mol. The structure features a fused benzothiazole and chromene ring system, which contributes to its diverse biological properties.
Research indicates that compounds with similar structures often interact with cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These interactions can lead to the inhibition of prostaglandin synthesis, which is crucial in inflammatory responses. The proposed mechanism includes:
- Target Enzymes : COX enzymes
- Mode of Action : Inhibition of prostaglandin production
- Biochemical Pathways : Arachidonic acid pathway modulation
Biological Activities
This compound exhibits a range of biological activities:
- Anti-inflammatory Effects : Similar compounds have shown significant anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-6 and TNF-α.
- Anticancer Activity : Initial studies suggest potential anticancer effects against various human cancer cell lines, including non-small cell lung cancer (A549) and epidermoid carcinoma (A431). The compound may induce apoptosis and inhibit cell migration.
- Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against various pathogens.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of benzothiazole derivatives on A431 and A549 cells. The results indicated that these derivatives significantly inhibited cell proliferation and induced apoptosis at concentrations ranging from 1 to 4 µM .
- Another investigation into chromone derivatives showed that modifications to the benzothiazole nucleus enhanced anticancer activity across multiple human cancer cell lines .
-
Mechanistic Studies :
- Molecular docking studies revealed that the compound binds effectively to the ATR kinase domain, suggesting its potential as a kinase inhibitor in cancer therapy .
- Inhibition of checkpoint kinase 1 (Chk1) was observed in HeLa cells treated with similar compounds at low concentrations, highlighting their role in cell cycle regulation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-(6-chloro-1,3-benzothiazol-2-yl)-N'-(3-chlorophenyl)urea | Lacks chromene structure but retains benzothiazole moiety | |
| N-(6-chloro-1,3-benzothiazol-2-yl)-4-(1,1,3-trioxo-thiazolidin)benzamide | Contains additional thiazolidine rings | |
| N-(6-chloro-1,3-benzothiazol-2-yl)-4-[ (2-oxopyrrolidin)]benzamide | Features a pyrrolidine moiety impacting pharmacological properties |
Q & A
Q. Basic
- NMR spectroscopy : - and -NMR confirm proton environments and carbon frameworks, with DEPT-135 distinguishing CH/CH groups.
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., C=O···H-N interactions).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm error).
PubChem provides canonical SMILES and InChI keys for cross-referencing computational models .
How should researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?
Advanced
Methodological strategies include:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols.
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays.
- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, incubation time).
For example, discrepancies in kinase inhibition profiles may arise from differences in ATP concentrations; normalizing data to ATP-K values improves comparability .
What experimental design principles apply to structure-activity relationship (SAR) studies?
Advanced
Use statistical Design of Experiments (DoE) to systematically vary substituents (e.g., chloro vs. methyl groups on the benzothiazole ring). A Plackett-Burman design can screen 8–12 variables with minimal runs. Key parameters:
- Factors : Electronic (Hammett σ), steric (Taft’s E), and lipophilic (logP) properties.
- Response variables : Bioactivity (IC), solubility, metabolic stability.
CRDC subclass RDF2050112 (reaction fundamentals) emphasizes reactor design for parallel synthesis .
How can reaction mechanisms be analyzed using kinetic and computational tools?
Q. Advanced
- Kinetic profiling : Monitor intermediates via in situ FTIR or stopped-flow spectroscopy. For example, amide bond formation rates are pH-dependent and follow second-order kinetics.
- Transition state modeling : Locate energy barriers using Gaussian09 with B3LYP/6-31G(d) basis sets.
- Isotope labeling : -labeling in chromene-4-oxo groups tracks oxygen exchange pathways.
ICReDD’s workflow integrates kinetic data into computational models to refine mechanism hypotheses .
What safety protocols are recommended for handling this compound?
Q. Basic
- Inhalation exposure : Use fume hoods; if exposed, administer artificial respiration and seek medical attention.
- Skin contact : Wash immediately with soap/water; remove contaminated clothing.
- Waste disposal : Incinerate at >800°C to prevent environmental release.
Safety data sheets (SDS) for structurally similar compounds recommend PPE (gloves, goggles) and emergency eyewash stations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
